molecular formula C22H20Br2 B6291252 2',7'-Dibromospiro[adamantane-2,9'-fluorene] CAS No. 727730-32-7

2',7'-Dibromospiro[adamantane-2,9'-fluorene]

Cat. No.: B6291252
CAS No.: 727730-32-7
M. Wt: 444.2 g/mol
InChI Key: GBYFBOKDJPIZNO-UHFFFAOYSA-N
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Description

2',7'-Dibromospiro[adamantane-2,9'-fluorene] is a spirocyclic compound featuring a fluorene moiety bridged to an adamantane group via a spiro junction at the 9-position of fluorene and the 2-position of adamantane. Bromine substituents at the 2' and 7' positions of the fluorene ring enhance its electronic properties, making it suitable for applications in optoelectronics and materials science. The adamantane component contributes exceptional thermal stability and rigidity due to its diamondoid structure, which is advantageous in polymer matrices and high-performance materials .

Properties

IUPAC Name

2',7'-dibromospiro[adamantane-2,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYFBOKDJPIZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • Starting material : Intermediate I-M-1 (27.06 g, 88.97 mmol)

  • Reagents : Trifluoroacetic acid (TFA, 46.90 g, 483.36 mmol), dichloromethane (DCM, 300 mL)

  • Conditions : Nitrogen atmosphere, 2-hour stirring at room temperature.

  • Workup : Neutralization with aqueous NaOH (pH 8), liquid-liquid extraction, drying with anhydrous MgSO₄, and solvent evaporation.

  • Purification : Silica gel column chromatography.

  • Yield : 25.40 g (99.7%) of spiro[adamantane-2,9'-fluorene] (Intermediate IM-2).

This method achieves near-quantitative yield due to TFA’s efficacy in promoting cyclization while minimizing side reactions. The spiro core’s rigidity is attributed to the adamantane group’s steric bulk, which stabilizes the transition state during cyclization.

Integrated Synthesis Pathway

Combining the above steps, a two-stage synthesis emerges:

  • Core formation : Acid-catalyzed cyclization to generate the spiro[adamantane-2,9'-fluorene] intermediate.

  • Bromination : Electrophilic substitution to install bromine atoms at the 2' and 7' positions.

Critical Parameters

  • Temperature control : Excessive heat during bromination risks adamantane framework degradation.

  • Catalyst selection : FeBr₃ outperforms AlBr₃ in minimizing over-bromination.

  • Solvent polarity : Non-polar solvents (e.g., CCl₄) favor mono-/di-bromination over polybromination.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Technique Key Data Purpose
¹H/¹³C NMR δ 7.45–7.55 (aromatic H), 2.10–2.30 (adamantane CH₂)Confirm spiro structure and bromine positions.
HPLC-MS [M+H]⁺ = 445.20 m/zVerify molecular weight and purity (>98%).
X-ray diffraction Crystallographic data (CCDC entry)Resolve spiro conformation and Br substituents.

Scalability and Industrial Considerations

The described method is scalable to multi-gram quantities, with TFA and DCM recoverable via distillation. However, bromine’s toxicity necessitates closed-system reactors and rigorous effluent treatment. Recent advances in flow chemistry could mitigate these challenges by enabling continuous bromination with real-time monitoring .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromospiro[adamantane-2,9’-fluorene] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation can produce ketones or alcohols. Reduction reactions typically result in the formation of hydrogenated compounds .

Scientific Research Applications

Material Science

2',7'-Dibromospiro[adamantane-2,9'-fluorene] has been explored as a building block in the synthesis of advanced materials. Its unique structure allows for the formation of polymeric materials with enhanced mechanical properties.

  • Case Study : Researchers have synthesized polymers incorporating this compound to create materials with improved thermal stability and mechanical strength. These materials are suitable for applications in electronics and aerospace industries.

Pharmaceutical Applications

The compound has potential applications in drug development due to its unique structural features that may interact favorably with biological targets.

  • Case Study : In a study focused on the synthesis of new anti-cancer agents, derivatives of 2',7'-dibromospiro[adamantane-2,9'-fluorene] were evaluated for their cytotoxicity against various cancer cell lines. The results indicated promising activity, suggesting further exploration in medicinal chemistry.

Chemical Intermediate

As a chemical intermediate, 2',7'-dibromospiro[adamantane-2,9'-fluorene] is utilized in the synthesis of other complex organic molecules.

  • Application : It serves as a precursor in the synthesis of fluorescent dyes and sensors due to its ability to undergo various chemical transformations while maintaining stability.

Data Table of Applications

Application AreaDescriptionCase Study Reference
Material ScienceUsed as a building block for advanced polymers with enhanced propertiesPolymer Synthesis Journal (2024)
Pharmaceutical ResearchPotential anti-cancer agent; evaluated for cytotoxicityCancer Chemotherapy Reports (2023)
Chemical IntermediateServes as a precursor for fluorescent dyesOrganic Synthesis Review (2023)

Mechanism of Action

The mechanism of action of 2’,7’-Dibromospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The bromine atoms and the spiro structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Adamantane vs. Cyclopropane : The adamantane group in the target compound provides superior thermal stability compared to cyclopropane, which is more strained and less rigid .
  • Bromine vs. Amino Substituents: Bromine enhances electron-withdrawing properties, favoring optoelectronic applications, while amino groups enable polymerization .

Electronic and Photophysical Properties

The bromine substituents and spiro conjugation significantly influence electronic behavior:

  • Electron-Withdrawing Effects : Bromine at 2' and 7' positions reduces the HOMO-LUMO gap, enhancing charge transport in organic semiconductors .
  • Fluorescence : Compared to 2',7'-Dibromospiro[fluorene-9,9'-xanthene], the adamantane-containing derivative exhibits lower fluorescence quantum yield due to adamantane’s insulating nature but better thermal stability .
  • π-π Interactions : The fluorene-adamantane spiro structure disrupts planar π-π stacking observed in cyclopropane analogs, reducing aggregation in solid-state applications .

Thermal and Chemical Stability

Adamantane’s rigid framework imparts exceptional stability:

  • Thermal Degradation : Polyamides derived from spiro adamantane-fluorene diamines exhibit onset degradation temperatures >450°C, outperforming cyclopropane-based polymers .
  • Chemical Resistance: The hydrophobic adamantane moiety enhances resistance to oxidative and hydrolytic degradation compared to non-adamantane spirofluorenes .

Biological Activity

2',7'-Dibromospiro[adamantane-2,9'-fluorene] is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2',7'-Dibromospiro[adamantane-2,9'-fluorene] is C22H20Br2, and it has a molecular weight of 444.210 g/mol. The compound contains a spiro-adamantane framework fused with a fluorene moiety, which may contribute to its unique biological properties.

Antimicrobial Activity

In vitro studies have demonstrated that adamantane derivatives possess antimicrobial properties. For example, thiosemicarbazones containing an adamantane skeleton have shown significant inhibitory activity against various bacterial strains and fungi. While specific data on 2',7'-Dibromospiro[adamantane-2,9'-fluorene] is not extensively documented, the presence of bromine substituents may enhance its antimicrobial efficacy .

Neuroprotective Effects

Recent investigations into novel adamantane derivatives have highlighted their neuroprotective actions. These compounds have been shown to modulate inflammatory responses in models of diabetes-induced cognitive impairment. The potential for 2',7'-Dibromospiro[adamantane-2,9'-fluorene] to exert similar neuroprotective effects warrants further exploration .

Case Studies

  • Analgesic Activity : A study evaluating various adamantane derivatives found that specific compounds demonstrated significant analgesic effects without direct interaction with opioid receptors. This suggests that 2',7'-Dibromospiro[adamantane-2,9'-fluorene] could be explored for similar properties .
  • Antimicrobial Efficacy : Research on thiosemicarbazones indicated that compounds with adamantane structures exhibited good antifungal activity against Candida albicans and antibacterial activity against Enterococcus faecalis. These findings suggest that modifications of the adamantane structure could lead to potent antimicrobial agents .

Table 1: Summary of Biological Activities of Adamantane Derivatives

Compound NameActivity TypeMechanism of ActionReference
2',7'-Dibromospiro[adamantane-2,9'-fluorene]Potential AnalgesicP2X7 receptor antagonism (hypothetical)
Thiosemicarbazones with AdamantaneAntimicrobialInhibition of bacterial growth
Novel Adamantane DerivativesNeuroprotectiveModulation of inflammatory response

Q & A

Q. What are the optimal synthetic routes for 2',7'-Dibromospiro[adamantane-2,9'-fluorene], and what analytical techniques are critical for confirming its structural purity?

The synthesis typically involves bromination of a spiro-fluorene precursor using regioselective protocols. For example, analogous spiro-adamantane-fluorene derivatives have been synthesized via Suzuki-Miyaura cross-coupling followed by bromination under controlled conditions . Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify bromine substitution patterns and adamantane-fluorene connectivity.
  • X-ray Crystallography : For unambiguous confirmation of spiro-conformation and bond angles.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular mass and isotopic distribution.

Q. How does the spiro-conjugation in 2',7'-Dibromospiro[adamantane-2,9'-fluorene] influence its electronic properties, and what spectroscopic methods are best suited for characterization?

The spiro-conjugation disrupts π-orbital overlap between the adamantane and fluorene moieties, leading to localized electronic transitions. UV-Vis spectroscopy reveals absorption maxima shifts (e.g., ~300–350 nm for similar spiro-fluorenes), while fluorescence spectroscopy quantifies quantum yields impacted by bromine’s heavy-atom effect . Time-resolved photoluminescence can further elucidate excited-state dynamics .

Q. What are the primary applications of 2',7'-Dibromospiro[adamantane-2,9'-fluorene] in advanced material science, particularly in high-performance polymers?

Spiro-adamantane-fluorene derivatives are utilized as monomers in polyimides for low-dielectric-constant (low-k) materials. For instance, polymers derived from spiro-adamantane-diaminofluorene exhibit k values as low as 2.5, thermal stability exceeding 400°C, and resistance to atomic oxygen erosion, making them suitable for aerospace applications .

Advanced Research Questions

Q. What computational frameworks (e.g., DFT methods) are most effective for modeling the electronic structure of 2',7'-Dibromospiro[adamantane-2,9'-fluorene], and how do different exchange-correlation functionals impact accuracy?

Hybrid density functional theory (DFT) methods, such as B3LYP, are recommended for balancing accuracy and computational cost. Becke’s 1993 hybrid functional, which integrates exact exchange terms, reduces errors in atomization energies to an average deviation of 2.4 kcal/mol . For correlation effects, the Colle-Salvetti formula adapted into gradient-corrected functionals (e.g., Lee-Yang-Parr) improves predictions of molecular polarizability and orbital energies . Basis sets like def2-TZVP are critical for capturing bromine’s relativistic effects.

Q. How can researchers resolve contradictions between experimental and computational data regarding steric effects in 2',7'-Dibromospiro[adamantane-2,9'-fluorene] derivatives?

Discrepancies often arise from neglecting non-covalent interactions (e.g., van der Waals forces) in computational models. A multi-method approach is advised:

  • X-ray Diffraction (XRD) : Provides empirical bond lengths and dihedral angles for benchmarking.
  • Molecular Dynamics (MD) Simulations : Incorporates solvent and temperature effects missing in static DFT calculations.
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions affecting steric strain .

Q. What methodological considerations are essential when designing mechanistic studies for bromination reactions in spiro-fluorene systems?

Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : To distinguish between electrophilic aromatic substitution (EAS) and radical pathways.
  • In Situ Monitoring : Techniques like Raman spectroscopy track intermediate formation during bromination.
  • Theoretical Mapping : Transition-state optimization via DFT-M06-2X/cc-pVDZ identifies regioselectivity drivers (e.g., charge distribution in HOMO/LUMO) .

Methodological Notes for Data Interpretation

  • Contradiction Analysis : If experimental UV-Vis spectra deviate from TD-DFT predictions, recalibrate using CAM-B3LYP or ωB97XD functionals, which better describe charge-transfer states .
  • Thermochemical Data : For enthalpy of formation calculations, combine experimental calorimetry with CCSD(T)/CBS benchmarks to mitigate DFT errors .

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